molecular formula C12H18N4S B14899155 n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine

Cat. No.: B14899155
M. Wt: 250.37 g/mol
InChI Key: HHVVZLIGHQONOM-UHFFFAOYSA-N
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Description

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine: is a compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

2-N,2-N,2-trimethyl-1-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,2-diamine

InChI

InChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-10-9-5-6-17-11(9)15-8-14-10/h5-6,8H,7H2,1-4H3,(H,13,14,15)

InChI Key

HHVVZLIGHQONOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C2C=CSC2=NC=N1)N(C)C

Origin of Product

United States

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